molecular formula C11H8FNO B8764447 1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B8764447
M. Wt: 189.19 g/mol
InChI Key: QCWBXIXEJXOSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150555B2

Procedure details

Trifluoromethanesulfonic acid (100 g) was added dropwise at room temperature into a dichloromethane solution (680 ml) containing 1-(4-fluorophenyl)-2-formylpyrrole (50.4 g), and stirred at reflux temperature for 13 hours. The reaction solution was poured into ice water, made alkaline with the addition of potassium carbonate and extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-(4-fluorophenyl)-3-formylpyrrole (34.5 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[F:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][CH:18]=[C:17]2C=O)=[CH:12][CH:11]=1.[C:23](=O)([O-])[O-:24].[K+].[K+]>ClCCl>[F:9][C:10]1[CH:11]=[CH:12][C:13]([N:16]2[CH:17]=[CH:18][C:19]([CH:23]=[O:24])=[CH:20]2)=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
680 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(=CC=C1)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 13 hours
Duration
13 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.